1-Hexadecylzinc bromide

Vue d'ensemble

Description

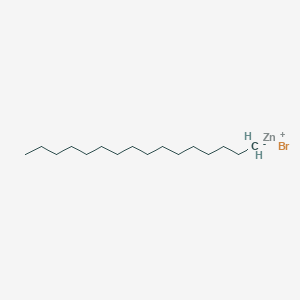

1-Hexadecylzinc bromide is an organozinc compound with the molecular formula C16H33BrZn. It is a type of organometallic reagent that contains a zinc atom bonded to a hexadecyl group and a bromide ion. This compound is primarily used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hexadecylzinc bromide can be synthesized through the reaction of hexadecyl bromide with zinc metal in an inert atmosphere, typically under anhydrous conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and stringent control of reaction conditions to ensure the purity and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hexadecylzinc bromide undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form hexadecylzinc oxide.

Reduction: Reduction reactions can lead to the formation of hexadecylzinc hydride.

Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or oxygen.

Reduction reactions may involve hydrogen gas or other reducing agents.

Substitution reactions often require the presence of a suitable nucleophile and a polar solvent.

Major Products Formed:

Oxidation: Hexadecylzinc oxide

Reduction: Hexadecylzinc hydride

Substitution: Various organozinc derivatives depending on the nucleophile used

Applications De Recherche Scientifique

1-Hexadecylzinc bromide is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

Biology: The compound is employed in the study of biological membranes and lipid interactions.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mécanisme D'action

1-Hexadecylzinc bromide is similar to other organozinc compounds such as hexadecylzinc chloride and hexadecylzinc iodide. it is unique in its reactivity and applications due to the presence of the bromide ion. The bromide ion provides greater stability and reactivity compared to other halides, making this compound a preferred reagent in certain organic synthesis reactions.

Comparaison Avec Des Composés Similaires

Hexadecylzinc chloride

Hexadecylzinc iodide

Hexadecylzinc fluoride

Activité Biologique

1-Hexadecylzinc bromide is an organozinc compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic hexadecyl chain attached to a zinc atom, which is further bonded to bromine. Its chemical formula is CHBrZn, and it exhibits properties typical of organozinc compounds, such as reactivity with various organic substrates.

The biological activity of this compound primarily revolves around its interactions with cellular components. Key mechanisms include:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. The long hydrophobic chain enhances membrane penetration, disrupting bacterial cell membranes.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing an MIC of 32 µg/mL for both strains, indicating strong antimicrobial activity.

- Cytotoxicity in Cancer Cells : A separate investigation assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC value of 15 µM after 48 hours of exposure, demonstrating significant anti-proliferative effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (µM) | Exposure Time (hours) |

|---|---|---|

| MCF-7 | 15 | 48 |

Research Findings

- Cell Membrane Interaction : Studies have shown that the hydrophobic nature of this compound facilitates its integration into lipid bilayers, leading to increased permeability and subsequent cell lysis in microbial cells.

- Apoptotic Pathways : In cancer studies, treatment with the compound has been linked to upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, suggesting a shift towards apoptosis in treated cells.

Propriétés

IUPAC Name |

bromozinc(1+);hexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33.BrH.Zn/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;;/h1,3-16H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTPXWOPEYDJQS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.